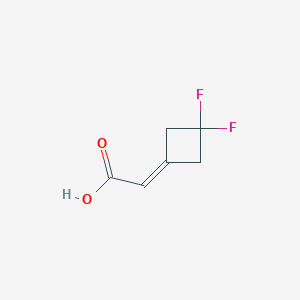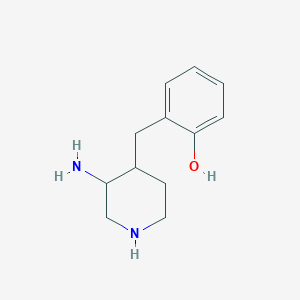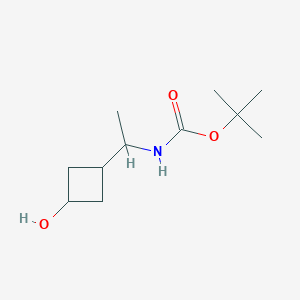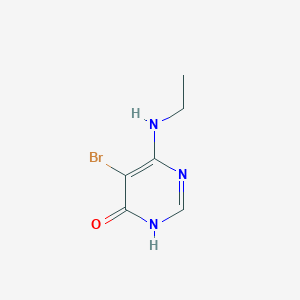
Methyl 4-cyanothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyanothiophene-3-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 g/mol . . This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
The synthesis of methyl 4-cyanothiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Methyl 4-cyanothiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 4-cyanothiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, thiophene derivatives, including this compound, are explored for their anti-inflammatory and analgesic properties . In industry, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of methyl 4-cyanothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Methyl 4-cyanothiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . What sets this compound apart is its unique combination of a cyano group and a carboxylate ester, which imparts distinct chemical and biological properties . Other similar compounds include thiophene-2-carboxylic acid and thiophene-3-carboxylic acid .
Propriétés
Numéro CAS |
67808-36-0 |
|---|---|
Formule moléculaire |
C7H5NO2S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
methyl 4-cyanothiophene-3-carboxylate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4H,1H3 |
Clé InChI |
OYLLMMDSPYTFPP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13012824.png)


![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)




![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)


![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
